5-amino-4-(1,3-benzothiazol-2-yl)-1-octyl-1,2-dihydro-3H-pyrrol-3-one

Catalog No.
S11807067
CAS No.
M.F
C19H25N3OS
M. Wt
343.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-4-(1,3-benzothiazol-2-yl)-1-octyl-1,2-dihy...

Product Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-octyl-1,2-dihydro-3H-pyrrol-3-one

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5-imino-1-octyl-2H-pyrrol-3-ol

Molecular Formula

C19H25N3OS

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C19H25N3OS/c1-2-3-4-5-6-9-12-22-13-15(23)17(18(22)20)19-21-14-10-7-8-11-16(14)24-19/h7-8,10-11,20,23H,2-6,9,12-13H2,1H3

InChI Key

NGLXIPKXKISZKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O

5-amino-4-(1,3-benzothiazol-2-yl)-1-octyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. Its structure features a pyrrolone ring fused with a benzothiazole moiety and an octyl substituent. This unique combination of functional groups contributes to its diverse chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and materials science.

  • Oxidation: The amino group can be oxidized to form nitro derivatives using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The benzothiazole ring can be reduced under specific conditions using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the amino and octyl groups, allowing for the introduction of various functional groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution reagents: Alkyl halides or acyl chlorides for introducing new functional groups.

Research indicates that 5-amino-4-(1,3-benzothiazol-2-yl)-1-octyl-1,2-dihydro-3H-pyrrol-3-one exhibits significant biological activity. Studies have shown its potential as an anticancer agent, particularly in models of colon cancer. In one study, the compound demonstrated comparable antitumor efficacy to 5-fluorouracil while causing less damage to non-cancerous tissues, suggesting a favorable therapeutic profile . Additionally, it may possess anti-inflammatory properties and could act as an enzyme inhibitor or receptor modulator .

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-octyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzothiazole Moiety: This is achieved by reacting 2-aminobenzothiazole with an appropriate alkylating agent to introduce the octyl group.
  • Cyclization: The resulting intermediate is then cyclized with a diketone to form the pyrrolone ring. This step often requires controlled conditions and may involve catalysts.

Industrial production methods may also employ continuous flow reactors or advanced techniques such as microwave-assisted synthesis to enhance efficiency and yield.

The compound has several applications across various fields:

  • Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
  • Materials Science: Used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs) because of its electronic properties.
  • Biological Studies: Serves as a probe in cellular processes and molecular interactions due to its ability to bind specific targets .

The mechanism of action for 5-amino-4-(1,3-benzothiazol-2-yl)-1-octyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with molecular targets such as enzymes or receptors. It may modulate their activity, leading to various biological effects including inhibition of cell proliferation in cancer contexts. The benzothiazole moiety is particularly significant for binding interactions within enzyme active sites or receptor binding pockets .

Several compounds share structural similarities with 5-amino-4-(1,3-benzothiazol-2-yl)-1-octyl-1,2-dihydro-3H-pyrrol-3-one. Notable examples include:

Compound NameStructural FeaturesUnique Properties
5-AminotetrazoleContains tetrazole ringHigh nitrogen content; used in gas-generating systems
4-AminoquinolineContains quinoline moietyKnown for antimalarial properties
2-AminobenzothiazoleSimilar benzothiazole structureUsed in dye manufacturing; exhibits antimicrobial activity

Uniqueness

What sets 5-amino-4-(1,3-benzothiazol-2-yl)-1-octyl-1,2-dihydro-3H-pyrrol-3-one apart is its combination of both the amino group and the octyl substituent alongside the benzothiazole moiety. This configuration influences its reactivity, solubility, and interaction with biological targets, making it a valuable compound for scientific research across multiple disciplines .

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

343.17183360 g/mol

Monoisotopic Mass

343.17183360 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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